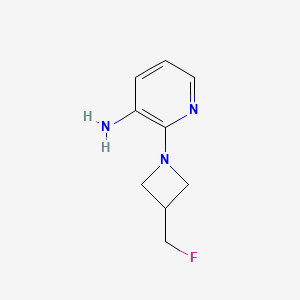

2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-4-7-5-13(6-7)9-8(11)2-1-3-12-9/h1-3,7H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFLJHHGUYXULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a synthetic compound with potential therapeutic applications, particularly in oncology and antimicrobial research. Its unique structure, characterized by the presence of a fluoromethyl group on the azetidine ring and a pyridine moiety, contributes to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂FN₃

- Molecular Weight : 181.21 g/mol

- CAS Number : 2092798-77-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : Achieved through aza-Michael addition reactions.

- Introduction of the Fluoromethyl Group : Utilizes nucleophilic substitution reactions with fluoromethylating agents.

- Coupling with Pyridine : Often performed via Suzuki–Miyaura cross-coupling reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation in various cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazine | MCF-7 (breast cancer) | 5.67 | Induction of apoptosis |

| This compound | A549 (lung cancer) | 4.25 | Estrogen receptor degradation |

The mechanism of action is primarily through the inhibition of estrogen signaling pathways by promoting the degradation of estrogen receptors, which is crucial in hormone-dependent cancers.

Antimicrobial Activity

The compound also shows promise in antimicrobial research. A study on related azetidine derivatives demonstrated their effectiveness against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 32 |

| This compound | S. aureus ATCC 25923 | 16 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for critical enzymes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Estrogen Receptor Binding : The compound acts as a selective estrogen receptor degrader (SERD), leading to reduced estrogen signaling in cancer cells.

- Inhibition of Bacterial Enzymes : It may inhibit essential enzymes involved in bacterial metabolism or cell wall synthesis.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various fluorinated azetidine derivatives against breast cancer cell lines, revealing that those with a similar structure to this compound exhibited significant cytotoxicity and induced apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Resistance

In another investigation focusing on antimicrobial resistance, derivatives were tested against resistant strains of E. coli and S. aureus. The results indicated that compounds with the azetidine framework displayed lower MIC values compared to traditional antibiotics, suggesting potential as novel antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

This compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets implicated in cancer progression. Research indicates that derivatives of pyridine and azetidine frameworks exhibit promising activity against various cancer cell lines. The fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for developing effective anticancer drugs .

Estrogen Receptor Modulation

2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine serves as an intermediate in synthesizing compounds that modulate estrogen receptors, which are critical in treating hormone-dependent cancers such as breast and ovarian cancer. The modulation of estrogen receptors has been linked to therapeutic effects in various cancers, making this compound valuable in drug discovery processes aimed at targeting these pathways .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including one-pot reactions and multi-step syntheses involving azetidine derivatives. The compound's synthesis often employs fluorination techniques that introduce the fluoromethyl group selectively, enhancing the compound's biological activity .

Retrosynthetic Analysis

Advanced retrosynthetic analysis tools have been developed to predict feasible synthetic routes for this compound. These tools utilize databases of chemical reactions to streamline the synthesis process, allowing researchers to identify efficient pathways for producing this compound and its analogs.

Potential Therapeutic Uses

Neuropharmacology

Emerging studies suggest that compounds similar to this compound may have neuropharmacological applications. The ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurological disorders. Research is ongoing to explore its effects on neurotransmitter systems and neuroinflammation .

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties of this compound. Its structural components may interact with microbial enzymes or receptors, leading to inhibitory effects on bacterial growth. Further investigations are required to elucidate its mechanism of action and efficacy against specific pathogens .

-

Anticancer Activity Assessment

In a study evaluating various pyridine derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted the importance of the fluoromethyl group in enhancing biological activity compared to non-fluorinated analogs. -

Estrogen Receptor Interaction

A patent described methods for synthesizing related compounds that act as estrogen receptor modulators, emphasizing the role of this compound as a critical intermediate in developing therapeutics targeting estrogen-sensitive tumors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related pyridine-azetidine derivatives and other fluorinated amines.

Structural Analogues

6-[3-(Dimethylamino)azetidin-1-yl]pyridin-3-amine (CID 130859903)

- Substituents: Azetidine: 3-dimethylamino (-N(CH3)2) Pyridine: Amine at position 3, azetidine at position 5.

- Molecular Formula : C10H16N4

- Molecular Weight : 192.26 g/mol

- Key Features: The dimethylamino group introduces strong electron-donating effects, contrasting with the electronegative fluoromethyl group in the target compound. Substitution at pyridine position 6 may alter binding interactions in biological systems compared to position 2.

1-(Pyridin-3-yl)azetidin-3-amine bis(trifluoroacetate)

- Substituents :

- Azetidine: Unsubstituted (parent azetidine with -NH2).

- Pyridine: Azetidine at position 1, amine at position 3.

- Molecular Formula : C10H12F6N4O4 (salt form)

- Molecular Weight : 378.22 g/mol

- Key Features :

- The trifluoroacetate salt improves solubility but increases molecular weight.

- Lack of fluoromethyl substitution reduces lipophilicity compared to the target compound.

2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine

- Substituents: Pyridine: Phenoxy group with -CF3 at position 2, amine at position 3.

- Molecular Formula : C12H9F3N2O

- Molecular Weight : 254.21 g/mol

- Key Features: The trifluoromethylphenoxy group introduces steric bulk and high electronegativity, differing from the compact fluoromethyl-azetidine in the target compound.

Comparative Data Table

Key Research Findings

Fluorination Effects: The fluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-(pyridin-3-yl)azetidin-3-amine . Fluorine’s electronegativity may also influence hydrogen-bonding interactions in biological targets.

Azetidine vs.

Substituent Position :

- Substitution at pyridine position 2 (target compound) vs. 6 (CID 130859903 ) may lead to divergent pharmacological profiles due to steric and electronic effects on binding.

Synthetic Accessibility :

- Copper-catalyzed coupling methods (e.g., ) could be adapted for synthesizing the target compound, though fluoromethylation of azetidine may require specialized reagents like Selectfluor®.

Preparation Methods

Method Summary:

This fluorination step replaces a leaving group (e.g., tosylate or mesylate) with fluoride ion, yielding the fluoromethyl azetidine intermediate with high selectivity.

Protection and Deprotection Strategies

To control reactivity and prevent over-alkylation or side reactions, the azetidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group during intermediate steps.

- The Boc group is introduced early to protect the azetidine nitrogen.

- Deprotection is typically performed using acidic conditions such as 4 M HCl or trifluoroacetic acid (TFA) to yield the free amine.

Reductive Amination and Hydride Reductions

Reductive amination is employed to introduce the pyridin-3-amine moiety or other substituents onto the azetidine ring or side chains.

- Hydride reducing agents such as sodium triacetoxyborohydride , Red-Al , lithium aluminum hydride (LAH) , sodium borohydride , and diisobutylaluminum hydride (DIBAL) are used for selective reductions.

Purification and Isolation

Purification steps typically involve:

- Aqueous extraction to remove impurities such as chloromethyl azetidine byproducts.

- Recrystallization from suitable solvents (e.g., ethanol, aqueous ethanol).

- Chromatographic techniques such as thin-layer chromatography (TLC) for intermediate monitoring.

Summary Table of Key Preparation Steps

Research Findings and Observations

- The choice of fluorinating reagent significantly affects the yield and purity of the fluoromethyl azetidine intermediate. Tetrabutylammonium fluoride (TBAF) under reflux is effective and widely used.

- Boc protection is essential to prevent side reactions during fluorination and nucleophilic substitution steps.

- Hydride reducing agents must be selected based on substrate sensitivity; milder agents like sodium triacetoxyborohydride are preferred for reductive aminations to avoid over-reduction.

- Microwave-assisted nucleophilic aromatic substitution accelerates the coupling step and improves yields.

- Purification by aqueous extraction and recrystallization ensures removal of chloromethyl impurities and other side products.

- The overall synthetic route is modular, allowing for variation in the pyridine substituent or azetidine side chain for analog synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, and what reaction conditions are critical for optimizing yield?

- Answer : The synthesis of pyridin-3-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituted pyridin-3-amines can be synthesized via Buchwald-Hartwig amination or copper-catalyzed cross-coupling using reagents like cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35–80°C . Microwave-assisted methods (e.g., 80°C, 2 hours) improve reaction efficiency for related compounds, achieving yields up to 87% . Key factors include stoichiometric ratios of reagents, solvent choice (polar aprotic solvents preferred), and inert atmosphere to prevent side reactions.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Answer : Characterization relies on:

- NMR : H and C NMR to confirm substituent positions and azetidine ring integration (e.g., δ 8.87 ppm for pyridine protons in CDCl) .

- HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., [M+H] at m/z 215) .

- IR : Absorption bands (e.g., 3298 cm for N-H stretching) .

- Melting Point : Consistency with literature values (e.g., 104–107°C for azetidine derivatives) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Answer : Pyridin-3-amine derivatives are typically soluble in DMSO, dichloromethane, and ethanol. Stability is pH-dependent; storage in inert atmospheres (N or Ar) at 2–8°C in amber vials is recommended to prevent degradation . Hydrolytic stability studies in aqueous buffers (pH 1–10) can identify degradation pathways .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and binding affinity of this compound in drug discovery?

- Answer : Density Functional Theory (DFT) calculations optimize geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like kinase enzymes. QSAR models correlate substituent effects (e.g., fluoromethyl groups) with bioactivity .

Q. How do reaction mechanisms differ between microwave-assisted and conventional thermal synthesis for this compound?

- Answer : Microwave irradiation accelerates reaction kinetics via dielectric heating, reducing reaction times from days to hours. For example, conventional synthesis of pyridin-3-amine derivatives at 35°C takes 48 hours , whereas microwave methods achieve similar yields in 2–4 hours by enhancing activation energy .

Q. What strategies resolve contradictions in reported synthetic yields for fluoromethyl-substituted azetidine derivatives?

- Answer : Discrepancies arise from catalyst loading (e.g., 0.1–1.0 mol% Cu(I)) and purification methods (e.g., column chromatography vs. recrystallization). Systematic optimization via Design of Experiments (DoE) identifies critical parameters (temperature, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.